

# Technical Guide: Butyl(3-methylpentan-2-yl)amine & Structural Analogs

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## Compound of Interest

Compound Name: *Butyl(3-methylpentan-2-yl)amine*

Cat. No.: *B13248485*

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## Executive Summary & Compound Classification

**Butyl(3-methylpentan-2-yl)amine** (CAS: 1042621-00-0) is a secondary aliphatic amine belonging to the class of alkylamine stimulants.[1] It is a structural analog of known sympathomimetic agents such as 1,3-Dimethylamylamine (DMAA) and 1,3-Dimethylbutylamine (DMBA).

Unlike its rigid cyclic counterparts (e.g., phenmetrazine), this compound features a flexible acyclic backbone. Its pharmacological interest lies in its potential activity as a norepinephrine reuptake inhibitor (NRI) and indirect sympathomimetic, inferred from the Structure-Activity Relationships (SAR) of the 2-aminoalkane pharmacophore.

## Chemical Identity

Property	Data
IUPAC Name	N-Butyl-3-methylpentan-2-amine
CAS Number	1042621-00-0
Molecular Formula	C H N
Molecular Weight	157.30 g/mol
Core Scaffold	3-Methylpentan-2-amine
N-Substituent	Butyl (C H )
Classification	Secondary Aliphatic Amine / Sympathomimetic Analog

## Structural Analogs & Homology

To understand the properties of **Butyl(3-methylpentan-2-yl)amine**, it is essential to analyze its position within the alkylamine stimulant family. The compound is a regioisomer of N-butyl-DMBA and a homolog of DMAA.

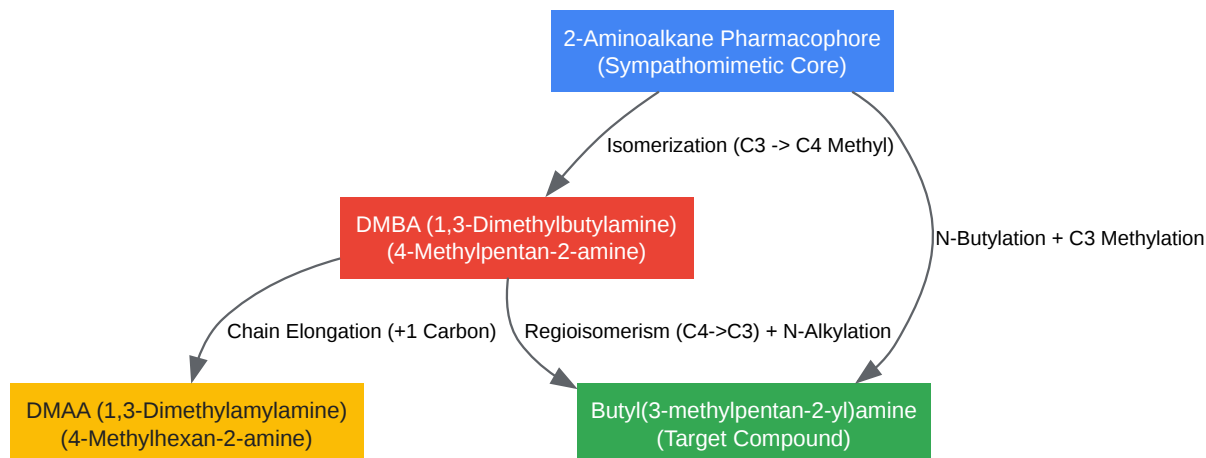
## Comparative Structural Analysis

The following table contrasts the target compound with its primary pharmacological analogs.

Common Name	IUPAC Name	Structural Relationship	Key Pharmacological Feature
Target Compound	N-Butyl-3-methylpentan-2-amine	Parent Core	Methyl group at C3 creates steric bulk near the amine, potentially increasing metabolic stability against deamination.
DMBA	4-Methylpentan-2-amine	Regioisomer	Methyl group at C4 (isobutyl tail). Known pressor and stimulant. [2]
DMAA	4-Methylhexan-2-amine	Homolog	Pentyl chain with methyl at C4. Potent sympathomimetic; banned in sports.
N,N-DMBA	N,N-Dimethyl-4-methylpentan-2-amine	N-Substituted Analog	Tertiary amine variant. Generally lower potency than primary amines but higher lipophilicity.

## Structural Homology Diagram

The diagram below illustrates the structural derivation of the target compound from the general 2-aminoalkane pharmacophore.



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Caption: Structural lineage of **Butyl(3-methylpentan-2-yl)amine** relative to known stimulants DMBA and DMAA.

## Synthesis Protocol: Reductive Amination

The most robust and self-validating method for synthesizing N-butyl-3-methylpentan-2-amine is the reductive amination of 3-methylpentan-2-one with butylamine. This route avoids the polyalkylation issues common with direct alkylation (e.g., using butyl bromide).

## Reaction Scheme

Precursors: 3-Methylpentan-2-one + n-Butylamine Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH<sub>4</sub>)

CN) Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) Conditions: Mild Acid Catalysis (Acetic Acid), Room Temperature

## Step-by-Step Methodology

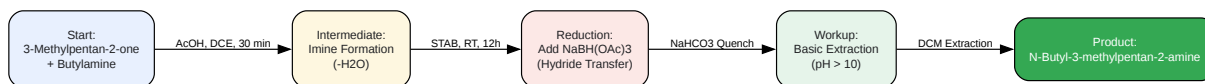
This protocol is designed for a 10 mmol scale.

- Imine Formation (Equilibrium Step):

- In a dry round-bottom flask, dissolve 3-methylpentan-2-one (1.00 g, 10 mmol) and n-butylamine (0.73 g, 10 mmol) in anhydrous DCE (20 mL).
- Add Glacial Acetic Acid (1.2 eq, 12 mmol) to catalyze imine formation.
- Checkpoint: Stir for 30–60 minutes under nitrogen. The solution may warm slightly as the imine forms.
- Reduction (Irreversible Step):
  - Cool the mixture to 0°C in an ice bath.
  - Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH<sub>4</sub> for safety (no cyanide) and selectivity.
  - Allow the reaction to warm to room temperature and stir for 12–16 hours.
- Quenching & Workup:
  - Quench the reaction with saturated aqueous NaHCO<sub>3</sub> (slow addition until pH > 8).
  - Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
  - Combine organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification:
  - Concentrate the solvent under reduced pressure.
  - Validation: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Stationary phase: Silica gel; Mobile phase: 5% MeOH in DCM with 1% NH<sub>4</sub>OH).

OH).

## Synthesis Workflow Diagram



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Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

## Theoretical Pharmacology & SAR

As a structural analog of DMAA, the pharmacological profile of **Butyl(3-methylpentan-2-yl)amine** is governed by its interactions with monoamine transporters (NET/DAT) and Trace Amine-Associated Receptor 1 (TAAR1).

## Structure-Activity Relationship (SAR)

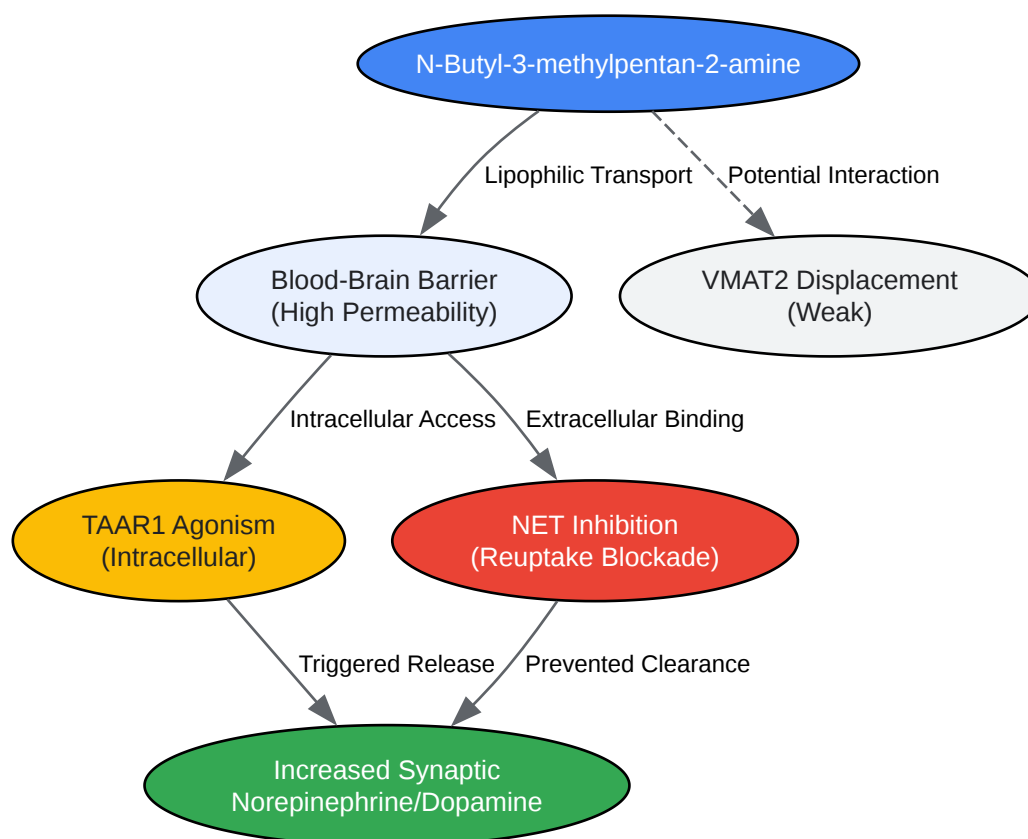
- N-Butyl Substitution (Steric Bulk):
  - Unlike the primary amine in DMAA, the N-butyl group significantly increases lipophilicity (LogP).
  - Effect: Enhanced Blood-Brain Barrier (BBB) penetration but potentially reduced affinity for the Norepinephrine Transporter (NET) compared to the primary amine. The bulky butyl tail may sterically hinder the binding pocket of the transporter.
- C3-Methylation (Alpha-Adjacent Branching):
  - The methyl group at C3 (adjacent to the amine-bearing C2) introduces steric crowding.
  - Effect: This likely confers resistance to Monoamine Oxidase (MAO) degradation, prolonging the half-life relative to unbranched linear amines.

## Predicted Metabolic Pathway

The primary metabolic clearance pathway is expected to be N-dealkylation via CYP450 enzymes (specifically CYP2D6 or CYP3A4), converting the secondary amine back to the primary amine parent (3-methylpentan-2-amine).

Metabolic Step	Enzyme	Product	Pharmacological Consequence
Phase I	CYP450 (Dealkylation)	3-Methylpentan-2-amine	Formation of a more potent primary amine metabolite (Bioactivation).
Phase I	CYP450 (Hydroxylation)	Hydroxy-butyl metabolites	Increased polarity, facilitating excretion (Inactivation).
Phase II	Glucuronosyltransferase	N-Glucuronides	Rapid renal clearance.

## Mechanism of Action Diagram[6]



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Caption: Predicted sympathomimetic mechanism involving NET inhibition and TAAR1 activation.

## References

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